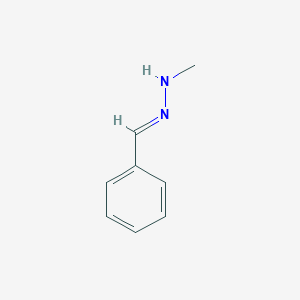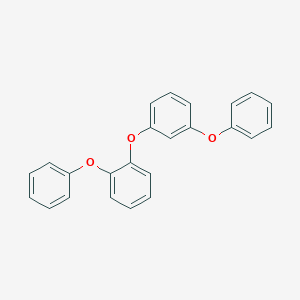
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is a chemical compound that is used in scientific research for various purposes. It is a type of biphenyl ether derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is not well understood. However, it is believed to act as a modulator of various enzymes and receptors in the body. It may also have an effect on the immune system and inflammation.
Biochemical And Physiological Effects
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the main limitations is its potential toxicity and the need for proper safety precautions when handling the compound.
Future Directions
There are several future directions for the use of benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- in scientific research. One direction is the development of new drugs and pharmaceuticals based on the compound. Another direction is the investigation of its potential as an anti-cancer agent. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Conclusion
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is a useful compound in scientific research due to its various applications and potential biological activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the field of medicine and drug development.
Synthesis Methods
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- can be synthesized using various methods. One of the most common methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction between an arylboronic acid and an aryl halide in the presence of a palladium catalyst. The reaction produces the desired biphenyl ether derivative with high yield and purity.
Scientific Research Applications
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- is used in scientific research for various purposes. One of the main applications is in the field of organic synthesis. It is used as a starting material for the synthesis of other compounds with potential biological activity. It is also used in the development of new drugs and pharmaceuticals.
properties
CAS RN |
10469-81-5 |
|---|---|
Product Name |
Benzene, 1-phenoxy-2-(3-phenoxyphenoxy)- |
Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-phenoxy-2-(3-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C24H18O3/c1-3-10-19(11-4-1)25-21-14-9-15-22(18-21)27-24-17-8-7-16-23(24)26-20-12-5-2-6-13-20/h1-18H |
InChI Key |
ASWMPWPWHHXCKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=CC=C3OC4=CC=CC=C4 |
Other CAS RN |
10469-81-5 |
synonyms |
1-Phenoxy-2-(3-phenoxyphenoxy)benzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




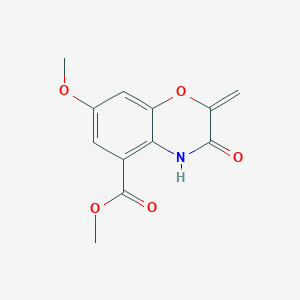
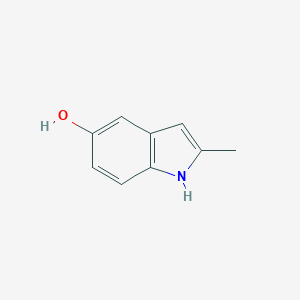
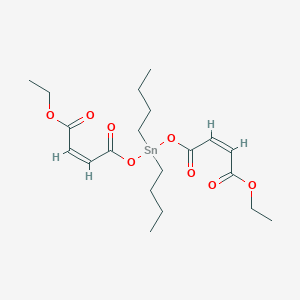
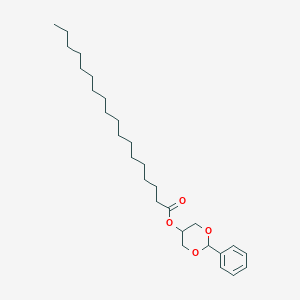
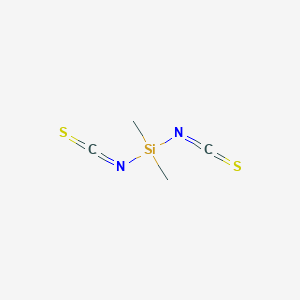
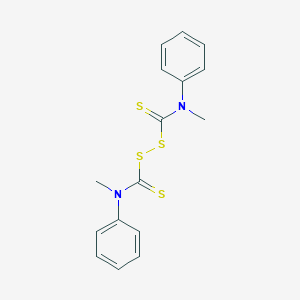
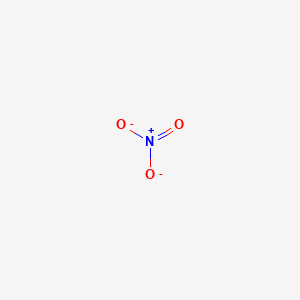
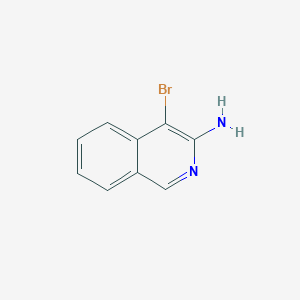
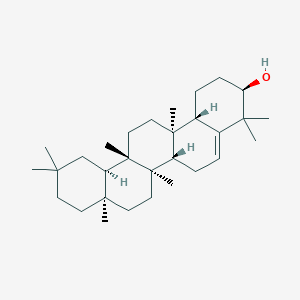
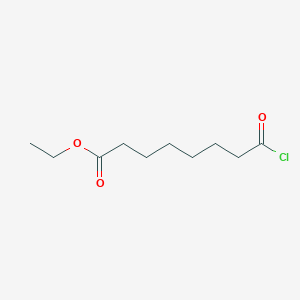
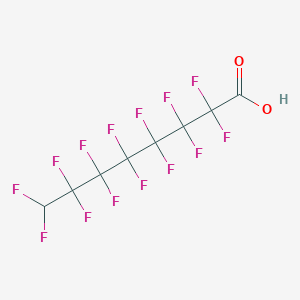
![2-Pyrazolin-5-one, 4-[[p-(methylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B79048.png)
